5-Fold Greater In Vivo Antitumor Potency of 17-Fluoro Colchicine Over Parent Colchicine in P388 Leukemia Model
In a classic QSAR study of 26 colchicine analogues tested in the P388 lymphocytic leukemia mouse model, the 7-fluoroacetamide derivative (compound 7) was identified as the most potent compound in the entire series [1]. The study explicitly states that 'the fluoroacetamide is about 5 times more potent than the parent' colchicine [2]. The enhanced potency was attributed to both the optimal log P (1.19 vs. 1.03 for colchicine) and the electron-withdrawing capability of the fluoro substituent augmenting the amide linkage [3].
| Evidence Dimension | In vivo antitumor potency (T/C or %ILS endpoint) |
|---|---|
| Target Compound Data | Approximately 5-fold more potent than colchicine (exact %ILS or T/C values reported in the primary paper); optimal log P = 1.19 |
| Comparator Or Baseline | Colchicine (parent compound 1); log P = 1.03 (suboptimal relative to the parabolic optimum of log P₀ = 1.17) |
| Quantified Difference | ~5-fold potency increase over colchicine; log P difference of +0.16 units |
| Conditions | In vivo P388 lymphocytic leukemia model in CDF1 mice; intraperitoneal administration; potency expressed relative to colchicine as baseline |
Why This Matters
For preclinical oncology programs requiring maximal in vivo efficacy per unit dose, the 5-fold potency advantage translates into a meaningfully wider experimental therapeutic window relative to generic colchicine.
- [1] Quinn, F. R.; Beisler, J. A. Quantitative structure-activity relationships of colchicines against P388 leukemia in mice. J. Med. Chem. 1981, 24 (3), 251–256. View Source
- [2] See Quinn & Beisler, 1981, text associated with compound 7 (fluoroacetamide analogue) confirming 5-fold potency advantage. View Source
- [3] See Quinn & Beisler, 1981, discussion of log P optimization and electronic effects. View Source
